2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for “2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific chemical reactions for “2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Activity
The compound has been studied for its synthesis techniques and potential biological activities. For example, research on related benzothiazole derivatives has focused on their synthesis, structural characterization, and investigation of their biological activities such as anticancer, antibacterial, and anti-inflammatory properties. These studies demonstrate the compound's relevance in developing new therapeutic agents.
- Lynch et al. (2006) explored the synthesis and anti-inflammatory activity of N,N-dimethylamino benzamide derivatives based on thiazole and thiazoline, highlighting the potential of similar structures for medicinal applications (Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives, including structures similar to 2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, have been studied for their corrosion inhibition properties. Such compounds offer protection for metals against corrosion, making them valuable for industrial applications.
- Hu et al. (2016) discussed the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, emphasizing the effectiveness of such compounds in protecting against steel corrosion (Hu et al., 2016).
Anticancer Evaluation
The compound is part of a class of molecules that have been evaluated for their anticancer activities. Studies have synthesized related compounds and assessed their effectiveness against various cancer cell lines, providing insights into their potential therapeutic benefits.
- Tiwari et al. (2017) conducted a study on the synthesis, anticancer evaluation, and docking study of benzamide derivatives with a thiadiazole scaffold, identifying compounds with promising anticancer activity (Tiwari et al., 2017).
Antibacterial Agents
Research on benzothiazole and benzamide derivatives has also covered their antibacterial properties. These studies contribute to the development of new antibacterial agents, addressing the need for more effective treatments against bacterial infections.
- Palkar et al. (2017) reported the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents, showcasing the potential of such compounds in combating bacterial diseases (Palkar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .
Mode of Action
Based on its structural similarity to other anti-inflammatory drugs, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key players in inflammation and pain . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
Based on its potential anti-inflammatory activity, it can be hypothesized that the compound may reduce inflammation and associated pain by decreasing the production of inflammatory mediators .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNBEFWBJXAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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